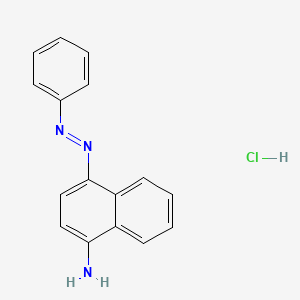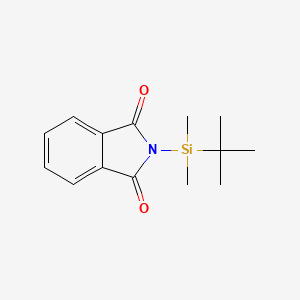
N-(tert-Butyldimethylsilyl)phthalimide
Overview
Description
N-(tert-Butyldimethylsilyl)phthalimide: is an organic compound with the chemical formula C14H21NO2Si. It is a colorless crystalline solid, stable at room temperature, and insoluble in water . This compound is widely used in N-substitution reactions in organic synthesis, serving as an N-protecting group to protect the amine function against unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(tert-Butyldimethylsilyl)phthalimide is generally prepared by reacting phthalimide with a tert-butyldimethylsilylating agent . Common alkali catalysts used in this reaction include sodium carbonate and potassium carbonate . The reaction typically involves the following steps:
- Dissolving phthalimide in an appropriate solvent.
- Adding the tert-butyldimethylsilylating agent.
- Introducing the alkali catalyst to facilitate the reaction.
- Isolating and purifying the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyldimethylsilyl)phthalimide primarily undergoes N-substitution reactions . It can also participate in other types of reactions, such as:
Oxidation: Although less common, it can be oxidized under specific conditions.
Reduction: It can be reduced to form various derivatives.
Substitution: It is widely used in substitution reactions to introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating or acylating agents under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-substitution reactions typically yield N-alkyl or N-acyl derivatives .
Scientific Research Applications
Chemistry: N-(tert-Butyldimethylsilyl)phthalimide is used as a derivatization agent in lipid metabolism studies, particularly for determining isotopic enrichment of glycerol in very-low-density lipoproteins (VLDL). It is also employed in the synthesis of various N-nitroso compounds from secondary amines.
Biology and Medicine: In biological and medical research, this compound is used to study VLDL metabolism, which has implications for understanding lipid disorders and developing therapeutic interventions.
Mechanism of Action
The mechanism by which N-(tert-Butyldimethylsilyl)phthalimide exerts its effects involves its role as an N-protecting group. By protecting the amine function, it prevents unwanted side reactions during chemical synthesis . This protection is achieved through the formation of a stable silyl group at the nitrogen atom, which can be selectively removed under specific conditions to reveal the free amine .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNRHYJHTYODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404151 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79293-84-8 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


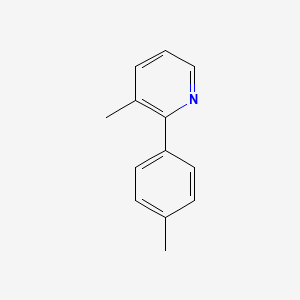
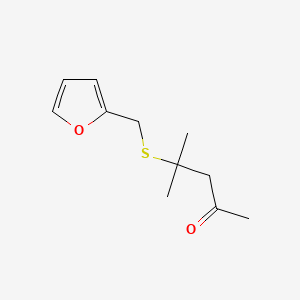
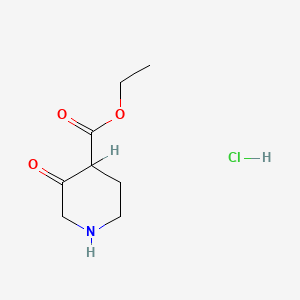
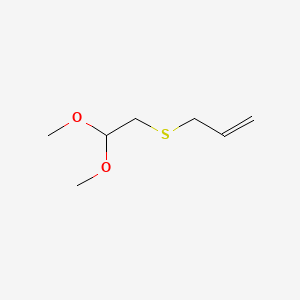

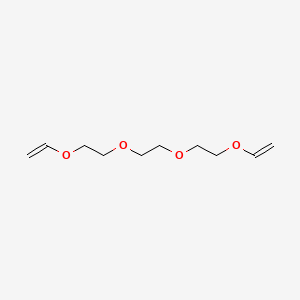

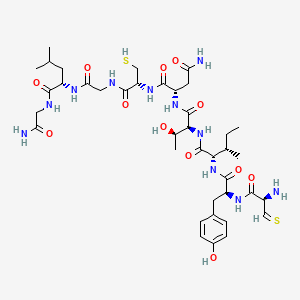

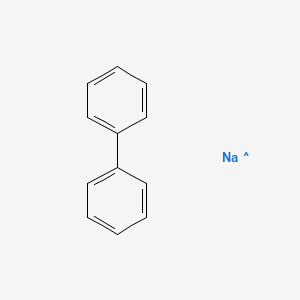
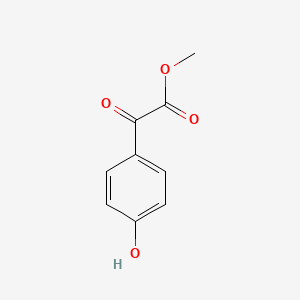
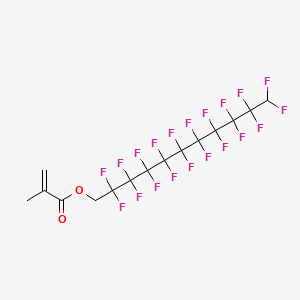
![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
